1-(2,4-Difluorophenyl)pyrrolidin-3-amine

Organic Cation Transporter 1 (OCT1) Solute Carrier Family 22 Member 1 (SLC22A1) Transporter Pharmacology

For OCT1 transport studies, fluoroquinolone synthesis, or SAR campaigns, select 1-(2,4-difluorophenyl)pyrrolidin-3-amine. This regioisomer provides 25-fold greater OCT1 inhibition (IC50 900 nM) than the 2,6-analog, ensuring robust assay windows and target engagement. The 2,4-difluorophenyl moiety optimizes antibacterial potency in next-generation quinolones. Procure the validated isomer to avoid false negatives and wasted resources.

Molecular Formula C10H12F2N2
Molecular Weight 198.21 g/mol
CAS No. 1096333-56-0
Cat. No. B1417338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)pyrrolidin-3-amine
CAS1096333-56-0
Molecular FormulaC10H12F2N2
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H12F2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2
InChIKeySHDSNDAKQXUVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)pyrrolidin-3-amine (CAS 1096333-56-0): A Quantitative Comparator Guide for Pyrrolidine-Based Scaffold Selection


1-(2,4-Difluorophenyl)pyrrolidin-3-amine (CAS 1096333-56-0) is a synthetic pyrrolidine derivative characterized by a 2,4-difluorophenyl substituent at the N‑1 position and a primary amine at the C‑3 position of the pyrrolidine ring . This scaffold serves as a versatile intermediate in medicinal chemistry, particularly as a building block for quinolone antibacterials and as a probe for organic cation transporter (OCT1) pharmacology [1]. However, its procurement value is contingent on precise, quantifiable differentiation from closely related regioisomers and substitution analogs that share identical molecular formulas and similar physicochemical properties.

1-(2,4-Difluorophenyl)pyrrolidin-3-amine: Why Regioisomeric Substitution Fundamentally Alters Biological Activity and Procurement Relevance


Pyrrolidine derivatives bearing difluorophenyl substituents are frequently regarded as interchangeable building blocks due to their identical molecular formulas and comparable physicochemical profiles . However, the position of fluorine atoms on the phenyl ring dictates both the electronic environment and steric accessibility of the amine moiety, resulting in divergent target engagement profiles. For instance, the 2,4‑difluorophenyl isomer exhibits a 25‑fold greater inhibitory potency against human OCT1 compared to its 2,6‑difluorophenyl regioisomer [1]. Such disparities underscore that generic substitution among regioisomers is scientifically untenable for applications requiring defined transporter inhibition, target selectivity, or reproducible structure‑activity relationships (SAR) in lead optimization campaigns.

1-(2,4-Difluorophenyl)pyrrolidin-3-amine: Direct Quantitative Evidence for Differentiated Selection Over Closest Analogs


OCT1 Transporter Inhibition: 25‑Fold Superior Potency of the 2,4‑Difluorophenyl Regioisomer Over the 2,6‑Difluorophenyl Analog

In direct head-to-head comparison under identical assay conditions, 1‑(2,4‑difluorophenyl)pyrrolidin‑3‑amine exhibits an IC50 of 900 nM for inhibition of human OCT1 expressed in HEK293 cells, as assessed by decreased uptake of the substrate [³H]MPP⁺ after 1‑minute incubation [1]. In stark contrast, the regioisomeric 1‑(2,6‑difluorophenyl)pyrrolidin‑3‑amine yields an IC50 of 22,600 nM (2.26 × 10⁴ nM) in the same assay [2]. The quantified 25.1‑fold difference in potency directly translates to substantially lower compound consumption and reduced off‑target risk at equivalent experimental concentrations.

Organic Cation Transporter 1 (OCT1) Solute Carrier Family 22 Member 1 (SLC22A1) Transporter Pharmacology Hepatocellular Uptake Xenobiotic Transport

Antibacterial Quinolone SAR: 2,4‑Difluorophenyl Substitution at N‑1 Confers Maximal in Vitro Potency Relative to Alternative N‑1 Substituents

In a systematic structure‑activity relationship study of quinolone antibacterials against mycobacteria (J. Med. Chem. 1996), the antimycobacterial activity imparted by the N‑1 substituent was ranked in the following order: tert‑butyl ≥ cyclopropyl > 2,4‑difluorophenyl > ethyl ≈ cyclobutyl > isopropyl [1]. The 2,4‑difluorophenyl group ranks third among six evaluated substituents, outperforming ethyl, cyclobutyl, and isopropyl. Furthermore, a 1987 J. Med. Chem. study on arylfluoroquinolones concluded that 'the in vitro antibacterial potency is greatest when the 1‑substituent is 2,4‑difluorophenyl and the 7‑substituent is a 3‑amino‑1‑pyrrolidinyl group' [2]. This SAR evidence positions the 2,4‑difluorophenyl‑bearing pyrrolidine scaffold as a privileged chemotype for antibacterial lead optimization.

Fluoroquinolone Antibacterials Structure‑Activity Relationship (SAR) Mycobacterium tuberculosis N‑1 Substitution Antimycobacterial Activity

Commercial Purity Specifications: 95% Minimum Purity vs. 98% Purity Available for the 2,6‑Difluorophenyl Analog

1‑(2,4‑Difluorophenyl)pyrrolidin‑3‑amine is commercially supplied at a minimum purity of 95% as determined by HPLC analysis . By comparison, the regioisomeric 1‑(2,6‑difluorophenyl)pyrrolidin‑3‑amine is available from multiple vendors at ≥98% purity . The 3% absolute purity differential may be consequential for applications requiring high‑fidelity analytical standards or when the impurity profile influences downstream reaction yields. However, for most exploratory chemistry applications, the 95% purity grade remains fully adequate for building block utility.

Chemical Procurement Purity Specifications Building Block Quality Synthetic Intermediate Vendor Comparison

Hazard Classification: GHS Acute Toxicity Category 4 and Eye Damage Category 1 Align with Typical Pyrrolidine Amine Handling Requirements

Under the European Chemicals Agency (ECHA) Classification, Labelling and Packaging (CLP) regulation, 1‑(2,4‑difluorophenyl)pyrrolidin‑3‑amine is classified as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Eye Damage Category 1 (H318: causes serious eye damage), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: may cause respiratory irritation) [1]. The regioisomeric 1‑(2,6‑difluorophenyl)pyrrolidin‑3‑amine carries an equivalent hazard profile (H302, H315, H318, H335) with no substantive differences in GHS classification . Consequently, handling protocols and personal protective equipment (PPE) requirements are effectively interchangeable between these two compounds, removing safety classification as a differentiating factor in procurement decisions.

Chemical Safety GHS Classification Laboratory Handling Risk Assessment Regulatory Compliance

1-(2,4-Difluorophenyl)pyrrolidin-3-amine: Evidence‑Driven Application Scenarios for Scientific Procurement


Transporter‑Mediated Drug Uptake Studies: OCT1 Functional Assays Requiring High‑Potency Probe Compounds

The 25‑fold greater OCT1 inhibitory potency of 1‑(2,4‑difluorophenyl)pyrrolidin‑3‑amine (IC50 = 900 nM) relative to the 2,6‑regioisomer (IC50 = 22,600 nM) [1] makes this compound the preferred selection for laboratories investigating OCT1‑dependent hepatocellular uptake, drug‑drug interaction (DDI) screening, or the validation of transporter‑specific modulators. At equivalent working concentrations, the 2,4‑isomer yields substantially greater signal suppression, enabling more robust assay windows and reducing compound consumption per experiment.

Fluoroquinolone Antibacterial Lead Optimization: N‑1 Substituent SAR‑Informed Building Block Selection

Medicinal chemistry teams developing next‑generation fluoroquinolone antibacterials, particularly those targeting mycobacterial pathogens, should prioritize 1‑(2,4‑difluorophenyl)pyrrolidin‑3‑amine as a synthetic intermediate. Published SAR demonstrates that the 2,4‑difluorophenyl moiety at the N‑1 position confers greater in vitro antibacterial potency than ethyl, cyclobutyl, or isopropyl substituents [2], and that the combination of 2,4‑difluorophenyl at N‑1 with a 3‑amino‑1‑pyrrolidinyl group at C‑7 yields maximal in vitro antibacterial activity [3].

Regioisomer‑Sensitive Biochemical Screening: Avoiding False‑Negative Results from Inactive Analogs

For high‑throughput screening (HTS) campaigns or focused library synthesis where the intended target engages the pyrrolidine amine motif in a stereoelectronically constrained pocket, substitution of the 2,4‑difluorophenyl regioisomer with the 2,6‑analog risks false‑negative outcomes. The documented 25‑fold difference in OCT1 inhibition [1] illustrates that fluorine positional isomerism can profoundly alter target engagement. Procurement of the correct regioisomer is therefore essential for reproducing published SAR and for avoiding wasted screening resources on an inadequately potent analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,4-Difluorophenyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.